molecular formula C10H6N2OS B1621560 5-(4-Isothiocyanatophenyl)-1,3-oxazole CAS No. 321309-41-5

5-(4-Isothiocyanatophenyl)-1,3-oxazole

Cat. No.: B1621560
CAS No.: 321309-41-5
M. Wt: 202.23 g/mol
InChI Key: DPYNECHAXAYCQR-UHFFFAOYSA-N
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Description

5-(4-Isothiocyanatophenyl)-1,3-oxazole is an organic compound that features both an isothiocyanate group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isothiocyanatophenyl)-1,3-oxazole typically involves the reaction of 4-isothiocyanatobenzaldehyde with an appropriate oxazole derivative. One common method includes the use of a base-catalyzed cyclization reaction. The reaction conditions often involve moderate heating and the use of solvents such as dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of environmentally benign solvents and catalysts is also considered to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isothiocyanatophenyl)-1,3-oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of thioureas or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Thioureas and other derivatives.

Scientific Research Applications

5-(4-Isothiocyanatophenyl)-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the development of probes for studying protein interactions and enzyme activities.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactive isothiocyanate group.

Mechanism of Action

The mechanism of action of 5-(4-Isothiocyanatophenyl)-1,3-oxazole involves its ability to react with nucleophiles, such as amino acids in proteins. This reactivity allows it to form covalent bonds with target molecules, thereby modifying their function. The isothiocyanate group is particularly reactive towards thiol groups in cysteine residues, making it useful for labeling and studying proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl) benzoates: These compounds also contain an isothiocyanate group and are used in liquid crystal applications.

    Phenyl isothiocyanate: A simpler compound with similar reactivity, used as a reagent in organic synthesis.

Uniqueness

5-(4-Isothiocyanatophenyl)-1,3-oxazole is unique due to the presence of both an isothiocyanate group and an oxazole ring, which provides a combination of reactivity and structural features not found in simpler isothiocyanates. This dual functionality makes it particularly versatile for various applications in research and industry.

Properties

IUPAC Name

5-(4-isothiocyanatophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2OS/c14-7-12-9-3-1-8(2-4-9)10-5-11-6-13-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYNECHAXAYCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CO2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380061
Record name 5-(4-isothiocyanatophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321309-41-5
Record name 5-(4-isothiocyanatophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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